4-Acetyl-5-methyl-1H-pyrazole-1-carboximidamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-acetyl-5-methylpyrazole-1-carboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c1-4-6(5(2)12)3-10-11(4)7(8)9/h3H,1-2H3,(H3,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRKCCCEUOSCPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(=N)N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemo Transformations of 4 Acetyl 5 Methyl 1h Pyrazole 1 Carboximidamide
Established Synthetic Routes for Pyrazole-1-carboximidamide Scaffolds
The synthesis of the pyrazole-1-carboximidamide scaffold is not a single reaction but a sequence that first establishes the pyrazole (B372694) core, followed by functionalization at the nitrogen atom.
The most fundamental and widely employed method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dielectrophilic compound and a hydrazine derivative. mdpi.combeilstein-journals.org This approach, famously known as the Knorr pyrazole synthesis, offers a direct route to a wide variety of substituted pyrazoles. beilstein-journals.org
The reaction typically involves a 1,3-dicarbonyl compound reacting with hydrazine. researchgate.net Variants of this method utilize precursors like α,β-unsaturated ketones or acetylenic ketones, which can also serve as the three-carbon backbone for the pyrazole ring. mdpi.commdpi.com The condensation of hydrazines with α,β-unsaturated ketones, for instance, initially forms pyrazolines, which are subsequently oxidized to yield the aromatic pyrazole ring. mdpi.comnih.gov
Multicomponent reactions (MCRs) have enhanced the efficiency of this process, allowing for the in situ generation of the 1,3-dicarbonyl intermediates, thereby streamlining the synthesis into a one-pot procedure. beilstein-journals.orgnih.gov The choice of reaction conditions, including solvent and catalyst, can significantly influence the reaction's yield and regioselectivity. For example, the use of nano-ZnO as a catalyst has been reported to provide excellent yields and shorter reaction times in a greener protocol. mdpi.com Aprotic dipolar solvents have also been shown to give better results than traditional polar protic solvents like ethanol in certain cases. mdpi.com
Table 1: Variants of Cyclocondensation for Pyrazole Synthesis
| 1,3-Dielectrophile Precursor | Hydrazine Derivative | Key Features & Conditions | Outcome |
|---|---|---|---|
| 1,3-Diketones | Hydrazine Hydrate | Classic Knorr synthesis; often requires acidic or basic catalysis. beilstein-journals.org | Substituted Pyrazoles |
| α,β-Unsaturated Ketones (Chalcones) | Phenylhydrazine | Forms pyrazoline intermediate, followed by oxidation (e.g., with I₂ or H₂O₂). mdpi.comnih.gov | 1,3,5-Trisubstituted Pyrazoles |
| Acetylenic Ketones | Substituted Hydrazines | Can lead to mixtures of regioisomers depending on the substrate. mdpi.com | Regioisomeric Pyrazoles |
| In situ generated 1,3-Diketones | Hydrazine Hydrochloride | Multicomponent reaction (e.g., from ketones and acid chlorides). organic-chemistry.org | Polysubstituted Pyrazoles |
Once the pyrazole ring is formed, the introduction of the carboximidamide (guanidine) functionality at the N1 position is achieved through a process known as guanylation or amidination. This transformation converts the N-H of the pyrazole into a more complex functional group.
A common strategy involves the use of a pyrazole-based amidinating agent. 1H-Pyrazole-1-carboxamidine hydrochloride is a well-established reagent for the guanylation of primary and secondary amines. acs.org This reagent efficiently transfers its carboximidamide group to a nucleophilic amine. In the context of synthesizing the target compound, the pyrazole itself acts as the nucleophile attacking a suitable guanylating agent.
More advanced reagents have been developed for this purpose, such as 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC). organic-chemistry.org This reagent allows for the synthesis of nitroguanidines, which can then be reduced to the desired guanidines. Furthermore, polymer-bound versions of pyrazole-1-carboxamidine have been developed to facilitate easier purification and reagent recycling, often in conjunction with microwave-assisted conditions to accelerate the reaction. organic-chemistry.org The direct reaction of a pyrazole with cyanamide under appropriate conditions can also yield the N1-carboximidamide group, although this method can sometimes be lower yielding or require harsher conditions.
Specific Synthetic Strategies for 4-Acetyl-5-methyl-1H-pyrazole-1-carboximidamide
A direct, documented synthesis for this compound is not prominently reported, but a logical pathway can be constructed from established methodologies. The synthesis would proceed in two main stages: formation of the pyrazole core (4-acetyl-5-methyl-1H-pyrazole) followed by N-amidination.
The key precursor for the pyrazole ring is an unsymmetrical 1,3-dicarbonyl compound, specifically 2,3,4-pentanetrione, or a synthetic equivalent. Its reaction with hydrazine hydrate would lead to the formation of the pyrazole ring. Subsequently, the N-H of the resulting pyrazole would be reacted with a guanylating agent like cyanamide or 1H-pyrazole-1-carboxamidine hydrochloride to furnish the final product.
For Cyclocondensation:
Catalyst: The use of a Lewis acid or a solid-phase catalyst could improve the efficiency of the cyclocondensation step. For similar syntheses, nano-ZnO has proven effective. mdpi.com
Solvent: While ethanol is a traditional solvent, exploring aprotic dipolar solvents such as DMF or DMAc might enhance yields, as noted in related syntheses. mdpi.com
Temperature: The reaction may require heating to proceed at a reasonable rate. Optimization would involve finding the lowest effective temperature to minimize side product formation.
Stoichiometry: A slight excess of hydrazine hydrate is typically used to ensure complete consumption of the more complex dicarbonyl precursor.
For Amidination:
Reagent Choice: The choice of amidinating agent is crucial. While cyanamide is the simplest, reagents like 1H-pyrazole-1-carboxamidine hydrochloride or its derivatives often provide cleaner reactions and higher yields under milder conditions. acs.orgorganic-chemistry.org
Reaction Conditions: The use of microwave irradiation has been shown to dramatically reduce reaction times for amidination reactions using polymer-bound pyrazole-carboxamidine reagents. organic-chemistry.org
Base/Acid: The guanylation reaction's pH is critical. The reaction of pyrazole with 1H-pyrazole-1-carboxamidine hydrochloride, for instance, typically requires a base to deprotonate the pyrazole N-H, making it sufficiently nucleophilic.
The primary challenge in the synthesis of 4-acetyl-5-methyl-1H-pyrazole is regiochemical control. The cyclocondensation of an unsymmetrical diketone like 2,3,4-pentanetrione with hydrazine can theoretically produce two different regioisomers: 4-acetyl-5-methyl-1H-pyrazole and 3-acetyl-5-methyl-1H-pyrazole.
The regiochemical outcome is dictated by which carbonyl group undergoes the initial nucleophilic attack by the hydrazine. This is influenced by:
Steric Hindrance: The less sterically hindered carbonyl group is often attacked preferentially.
Electronic Effects: The relative electrophilicity of the carbonyl carbons plays a significant role.
pH of the Medium: The reaction mechanism can change with pH, thereby influencing which intermediate is favored and, consequently, the final product ratio.
Achieving high regioselectivity often requires careful control of reaction conditions or the use of a substituted hydrazine, where the substituent can direct the cyclization. For instance, reacting the diketone with a substituted hydrazine (e.g., phenylhydrazine) and then removing the substituent is a potential, albeit longer, strategy to control regiochemistry. nih.govacs.org In the specific case of the target molecule, no stereocenters are formed during the synthesis of the core structure, so stereoselective considerations are not applicable.
Post-Synthetic Derivatization and Functionalization of the Pyrazole Ring and Carboximidamide Moiety
The structure of this compound offers several sites for subsequent chemical modification, allowing for the creation of a library of related compounds. nih.govmdpi.com
The Acetyl Group (C4): The ketone functionality is a versatile handle for derivatization.
It can undergo condensation reactions with aldehydes to form α,β-unsaturated ketones (chalcone analogues). These intermediates are valuable precursors for synthesizing other fused heterocyclic systems. evitachem.com
The methyl of the acetyl group can be halogenated or otherwise functionalized.
The carbonyl can be reduced to an alcohol or converted to an oxime.
The Carboximidamide Moiety (N1): This guanidine-like group has multiple reactive sites.
The NH₂ and NH protons are nucleophilic and can be alkylated, acylated, or reacted with sulfonyl chlorides to form a variety of substituted carboximidamides. nih.gov The synthesis of diverse pyrazole carboxamide derivatives has been explored, highlighting the chemical tractability of this moiety. nih.govresearchgate.net
The Pyrazole Ring:
While the ring is aromatic and relatively stable, electrophilic substitution is possible, though the existing substituents will direct the position of any new group.
The methyl group at C5 could potentially be functionalized via radical reactions, although this is generally more challenging than modifying the acetyl group.
Table 2: Potential Post-Synthetic Modifications
| Functional Group | Reagent/Reaction Type | Potential Product |
|---|---|---|
| C4-Acetyl | Aromatic Aldehyde (Aldol Condensation) | Chalcone derivative |
| C4-Acetyl | Hydroxylamine | Oxime derivative |
| C4-Acetyl | Sodium Borohydride | Secondary alcohol derivative |
| N1-Carboximidamide | Alkyl Halide / Base | N-alkylated carboximidamide |
| N1-Carboximidamide | Acyl Chloride / Base | N-acylated carboximidamide |
| N1-Carboximidamide | Sulfonyl Chloride / Base | N-sulfonylated carboximidamide |
Modification of the Acetyl and Methyl Substituents
The acetyl and methyl groups on the pyrazole ring are amenable to a variety of chemical transformations, allowing for the introduction of diverse functionalities and the exploration of structure-activity relationships.
The acetyl group at the C4 position of the pyrazole ring is a versatile handle for further molecular elaboration. The carbonyl group can undergo classical reactions such as reduction to an alcohol, which can be further functionalized. For instance, reduction with sodium borohydride would yield the corresponding secondary alcohol, which could then be subjected to esterification or etherification reactions.
Furthermore, the methyl group of the acetyl moiety can be functionalized. For example, it can undergo aldol condensation with various aldehydes to introduce new carbon-carbon bonds and extend the molecular framework. This reaction is often catalyzed by an acid or a base.
The methyl group at the C5 position of the pyrazole ring, while generally less reactive than the acetyl group, can also be a site for modification. Radical halogenation, for instance, could introduce a halogen atom, which can then be displaced by a variety of nucleophiles to introduce different functional groups.
A summary of potential modifications of the acetyl and methyl substituents is presented in the interactive table below.
Table 1: Potential Modifications of Acetyl and Methyl Substituents
| Functional Group | Reaction Type | Reagents and Conditions | Potential Product |
|---|---|---|---|
| Acetyl | Reduction | Sodium borohydride, Methanol | 4-(1-Hydroxyethyl)-5-methyl-1H-pyrazole-1-carboximidamide |
| Acetyl | Aldol Condensation | Aromatic aldehyde, NaOH or HCl | 4-(3-Aryl-1-oxoprop-2-en-1-yl)-5-methyl-1H-pyrazole-1-carboximidamide |
| Acetyl | Oxidation | Strong oxidizing agent (e.g., KMnO4) | 5-Methyl-1H-pyrazole-1,4-dicarboximidamide-4-carboxylic acid |
| Methyl | Radical Halogenation | N-Bromosuccinimide, Benzoyl peroxide | 4-Acetyl-5-(bromomethyl)-1H-pyrazole-1-carboximidamide |
Chemical Transformations of the Carboximidamide Group
The 1H-pyrazole-1-carboximidamide group is a key functional moiety that can participate in various chemical transformations, serving as a versatile precursor for the synthesis of other heterocyclic systems and functional groups. This group is essentially a guanylating agent attached to the pyrazole ring, and its reactivity is influenced by the electronic properties of the pyrazole system.
One of the primary reactions of the carboximidamide group is its use in the guanylation of amines. In this reaction, the pyrazole moiety acts as a leaving group, and the carboximidamide transfers its amidino group to a primary or secondary amine, resulting in the formation of a guanidine (B92328) derivative. This transformation is of significant interest in medicinal chemistry due to the prevalence of the guanidinium group in biologically active molecules.
The carboximidamide group can also undergo hydrolysis, typically under acidic or basic conditions, to yield the corresponding urea derivative. Further hydrolysis can lead to the formation of 1H-pyrazole and cyanamide. Additionally, the carboximidamide group can participate in cycloaddition reactions. For example, it can react with β-dicarbonyl compounds to form substituted pyrimidines, thus providing a pathway to fused heterocyclic systems.
Reduction of the carboximidamide group is another potential transformation. While challenging, under strong reducing conditions, it could potentially be reduced to an aminomethyl group.
The following interactive table summarizes some of the key chemical transformations of the carboximidamide group.
Table 2: Chemical Transformations of the Carboximidamide Group
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Guanylation | Primary or secondary amine, Heat | Guanidine derivative |
| Hydrolysis | Acid or base, Water | Urea derivative / 1H-Pyrazole |
| Cycloaddition | β-Dicarbonyl compound, Base | Substituted pyrimidine |
Multi-Component Reaction Platforms for Analog Generation
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. These reactions are highly convergent and atom-economical, making them ideal for the rapid generation of libraries of structurally diverse analogs. Several MCRs can be envisioned for the synthesis of analogs of this compound.
One such approach is a three-component reaction involving a β-diketone, a hydrazine derivative, and a cyanamide. By varying each of these components, a wide range of substituted pyrazole-1-carboximidamides can be synthesized. For instance, using different β-diketones would allow for the modification of the acetyl and methyl groups at the 4- and 5-positions of the pyrazole ring. Employing substituted hydrazines would introduce diversity at the N1-position of the pyrazole ring, although in the case of the parent compound, this position is occupied by the carboximidamide group. To generate analogs with substituents on the pyrazole ring itself, a pre-functionalized hydrazine could be used.
Another MCR platform could involve the use of a pre-formed 4-acetyl-5-methyl-1H-pyrazole as one of the components. For example, a Biginelli-type reaction could potentially be adapted, where the pyrazole, an aldehyde, and a urea or thiourea derivative react to form a dihydropyrimidinone fused to the pyrazole ring.
Furthermore, isocyanide-based MCRs, such as the Ugi or Passerini reactions, could be employed to introduce a wide range of substituents. For example, a Ugi reaction involving a pyrazole-based amine, an aldehyde, a carboxylic acid, and an isocyanide could generate a diverse library of pyrazole-containing peptidomimetics.
The table below outlines some potential multi-component reaction strategies for the generation of analogs of this compound.
Table 3: Multi-Component Reaction Platforms for Analog Generation
| MCR Type | Components | Potential Analog Scaffolds |
|---|---|---|
| Three-component Pyrazole Synthesis | β-Diketone, Hydrazine, Cyanamide | Substituted 1H-pyrazole-1-carboximidamides |
| Biginelli-type Reaction | 4-Acetyl-5-methyl-1H-pyrazole, Aldehyde, Urea/Thiourea | Pyrazolo[1,5-a]pyrimidin-7(4H)-ones |
Detailed Spectroscopic and Structural Data for this compound Not Available in Publicly Accessible Literature
A comprehensive review of scientific databases and scholarly articles has revealed a lack of published experimental data for the specific chemical compound this compound. Consequently, the detailed analysis and discussion required to construct the requested article on its advanced spectroscopic and structural characterization cannot be provided at this time.
Searches for crystallographic, nuclear magnetic resonance, vibrational spectroscopy, and mass spectrometry data specific to this compound did not yield the necessary research findings to elaborate on the following outlined topics:
Advanced Spectroscopic and Structural Characterization of 4 Acetyl 5 Methyl 1h Pyrazole 1 Carboximidamide
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Studies:There is no available high-resolution mass spectrometry data to confirm the precise molecular weight or to study the fragmentation pathways of this specific molecule.
While research exists for related pyrazole (B372694) derivatives, the strict requirement to focus solely on 4-Acetyl-5-methyl-1H-pyrazole-1-carboximidamide prevents the inclusion of information from other compounds. Further research and publication by the scientific community are required before a detailed article on the spectroscopic and structural properties of this specific compound can be written.
Theoretical and Computational Investigations of 4 Acetyl 5 Methyl 1h Pyrazole 1 Carboximidamide
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. eurasianjournals.com Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to predict molecular structure, reactivity, and spectroscopic properties, offering a powerful complement to experimental research. mdpi.comnih.gov
Electronic Structure, Molecular Orbitals, and Reactivity Descriptors
The electronic structure of a molecule dictates its stability, reactivity, and physical properties. DFT is a widely used method to investigate these aspects due to its balance of accuracy and computational efficiency. mdpi.com For pyrazole (B372694) derivatives, DFT calculations can optimize the molecular geometry, predict vibrational frequencies (IR spectra), and calculate electronic properties. nih.govresearchgate.net
Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density indicate likely sites for electrophilic attack.
LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule is more easily polarized and more reactive. nih.gov
In a DFT study on the related compound 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, calculations were performed at the B3LYP/6-311G** level to reproduce its structural parameters and analyze its electronic properties. mdpi.com Such studies provide data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional shape.
Another key output is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecular surface. researchgate.netresearchgate.net Electron-rich regions (negative potential), typically around electronegative atoms like oxygen and nitrogen, are sites prone to electrophilic attack. Electron-deficient regions (positive potential), often around hydrogen atoms, are susceptible to nucleophilic attack. For 4-Acetyl-5-methyl-1H-pyrazole-1-carboximidamide, the oxygen of the acetyl group and the nitrogens of the pyrazole and carboximidamide groups would be expected to be electron-rich sites.
Table 1: Illustrative Quantum Chemical Descriptor Data for a Pyrazole Derivative (Note: This data is representative and not specific to this compound)
| Parameter | Description | Typical Calculated Value | Implication |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV | Indicates electron-donating capability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 eV | Indicates electron-accepting capability |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 eV | Suggests high electronic stability and relatively low reactivity |
| Dipole Moment | Measure of molecular polarity | 3.5 Debye | Indicates a polar molecule with asymmetric charge distribution |
Computational Studies on Tautomeric Equilibria, Acidity, and Basicity
The pyrazole ring is subject to annular tautomerism, a phenomenon where a proton can reside on either of the two nitrogen atoms. mdpi.com For this compound, this equilibrium is fixed by the presence of the carboximidamide group at the N1 position. However, the carboximidamide group itself can exhibit tautomerism.
Computational methods are invaluable for studying these equilibria. mdpi.com By calculating the relative energies of different tautomeric forms, researchers can predict the most stable tautomer under various conditions (e.g., gas phase vs. solvent). The stability of a given tautomer is influenced by factors such as aromaticity of the pyrazole ring, intramolecular hydrogen bonding, and interactions with the surrounding solvent. mdpi.comresearchgate.net
Acidity and basicity (pKa values) can also be predicted computationally. These calculations often involve thermodynamic cycles and analysis of the electrostatic potential at the atoms capable of accepting or donating a proton. For the title compound, the basicity of the pyrazole ring nitrogens and the carboximidamide nitrogen, as well as the acidity of the N-H protons, are key parameters that influence its behavior in biological systems. Theoretical calculations show that for pyrazole systems, the tautomer with the nitrogen lone pair closer to a more electron-withdrawing substituent is generally preferred. mdpi.com
Molecular Docking and Virtual Screening Approaches for Predicting Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. tandfonline.com It is a cornerstone of structure-based drug design, helping to elucidate binding mechanisms and predict binding affinities. rsc.org
Elucidation of Predicted Binding Modes and Affinities with Biomolecular Receptors
For a compound like this compound, molecular docking can be used to predict how it might interact with the active site of a biological target, such as an enzyme or receptor. The process involves placing the ligand into the binding site of the receptor in numerous possible conformations and orientations and then scoring each pose based on a scoring function that estimates the binding energy. nih.gov
Successful docking simulations can reveal:
Binding Pose: The most likely three-dimensional arrangement of the ligand within the receptor's active site. nih.gov
Key Interactions: Specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.govresearchgate.net
Binding Affinity: A predicted binding energy (often in kcal/mol) that estimates the strength of the interaction. Lower binding energies typically indicate more favorable binding. nih.gov
In studies of other pyrazole derivatives, docking has been used to understand their inhibitory activity against targets like carbonic anhydrase, receptor tyrosine kinases, and cyclooxygenase-2 (COX-2). tandfonline.comnih.govnih.gov For instance, docking of pyrazole-carboxamide derivatives into carbonic anhydrase revealed that the sulfonamide group often interacts with a key zinc ion in the active site, while the pyrazole core forms interactions with nearby amino acid residues. nih.gov Similarly, docking studies on pyrazole-based inhibitors targeting VEGFR-2, a protein kinase, showed that specific hydrogen bonds and hydrophobic interactions with residues in the ATP-binding pocket are crucial for activity. rsc.orgrsc.org
Table 2: Example of Predicted Interactions for a Pyrazole Inhibitor in a Kinase Active Site (Note: This data is illustrative, derived from studies on related pyrazole inhibitors, and not specific to the title compound)
| Interacting Residue | Interaction Type | Predicted Distance (Å) |
|---|---|---|
| Ala807 | Hydrogen Bond | 2.1 |
| Tyr806 | Hydrogen Bond | 2.3 |
| Leu730 | Hydrophobic | N/A |
| Val804 | Hydrophobic | N/A |
| Trp598 | π-π Stacking | 4.5 |
Computational Methodologies for Ligand-Based and Structure-Based Drug Design
Computational chemistry offers two primary strategies for drug design: ligand-based and structure-based approaches. nih.gov
Structure-Based Drug Design (SBDD): This approach is used when the three-dimensional structure of the biological target is known (e.g., from X-ray crystallography or NMR). acs.org Molecular docking, as described above, is a key SBDD method. It allows for the rational design of novel molecules that are predicted to fit the target's binding site with high affinity and specificity. nih.gov Virtual screening of large chemical libraries against a protein target is a common SBDD technique to identify initial hit compounds. nih.govacs.org
Ligand-Based Drug Design (LBDD): When the structure of the target is unknown, LBDD methods are employed. nih.gov These techniques rely on the knowledge of a set of molecules (ligands) that are known to interact with the target. By analyzing the common structural and chemical features of these active ligands, a pharmacophore model can be built. A pharmacophore represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. This model can then be used to screen databases for new compounds that match the pharmacophore, or to guide the chemical modification of existing ligands to improve their activity. nih.gov
Both approaches are frequently used in the development of pyrazole-based therapeutic agents. nih.govnih.gov
Molecular Dynamics Simulations for Conformational Landscape Exploration and Binding Stability Assessment
While molecular docking provides a static snapshot of a ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the motion of atoms and molecules over time, providing insights into the flexibility, conformational changes, and stability of the system. rsc.org
For a ligand-receptor complex predicted by docking, an MD simulation can:
Assess Binding Stability: By running a simulation for a period of nanoseconds, researchers can observe whether the ligand remains stably bound in its initial docked pose or if it shifts or dissociates from the binding site. nih.gov
Analyze Conformational Changes: MD shows how the ligand and the protein flex and adapt to each other upon binding. researchgate.net
Calculate Binding Free Energy: More rigorous methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy than docking scores alone. tandfonline.comnih.gov
Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).
RMSD: Measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable, converging RMSD plot suggests that the system has reached equilibrium and the complex is stable. researchgate.netresearchgate.net
RMSF: Measures the fluctuation of individual residues or atoms around their average position. High RMSF values indicate regions of high flexibility (like loops), while low values indicate stable regions (like α-helices or β-sheets). rsc.orgresearchgate.net
In studies on pyrazole-carboxamide inhibitors of carbonic anhydrase, 50 ns MD simulations revealed good stability of the docked complexes, with only minor conformational changes and fluctuations, thus validating the docking results. nih.gov Similarly, 100 ns MD simulations of a pyrazole derivative bound to RET kinase showed that the system reached equilibrium and the key hydrogen bond and hydrophobic interactions observed in docking were maintained throughout the simulation, confirming a stable binding mode. nih.gov
Table 3: Illustrative Molecular Dynamics Simulation Stability Metrics (Note: This data is representative and not specific to this compound)
| Parameter | System | Average Value | Interpretation |
|---|---|---|---|
| Protein RMSD | Receptor Backbone | 1.5 Å | Indicates the protein structure is stable throughout the simulation. |
| Ligand RMSD | Ligand Heavy Atoms | 0.8 Å | Indicates the ligand remains in a stable conformation within the binding site. |
| RMSF of Active Site | Key Binding Residues | < 1.0 Å | Shows that the amino acids critical for binding are not highly flexible, contributing to a stable interaction. |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling for Rational Design of Analogs
Theoretical and computational chemistry plays a pivotal role in modern drug discovery, offering insights that guide the synthesis of more potent and selective therapeutic agents. For novel compounds like this compound, where experimental data may be limited, Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) modeling are indispensable tools for the rational design of analogs. These methodologies establish correlations between the physicochemical properties of molecules and their biological activities, thereby enabling the prediction of the therapeutic potential of newly designed compounds.
While specific QSAR and SAR studies on this compound are not extensively available in public literature, a wealth of information can be gleaned from studies on structurally related pyrazole carboxamide and pyrazole carbothioamide derivatives. These studies provide a framework for understanding the key structural motifs and physicochemical properties that govern the biological activity of this class of compounds, which can be extrapolated for the rational design of analogs of the title compound.
Structure-Activity Relationship (SAR) Insights from Pyrazole Analogs
SAR studies focus on identifying the key functional groups and structural features of a molecule that are responsible for its biological activity. By systematically modifying different parts of the molecule, researchers can determine which groups are essential for activity and which can be altered to improve properties like potency, selectivity, and pharmacokinetic profile.
For pyrazole derivatives, SAR studies have revealed several important features:
Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole core are critical for activity. For instance, in a series of pyrazole-based inhibitors, the presence of specific alkyl or aryl groups at positions 3 and 5 of the pyrazole ring was found to significantly influence inhibitory activity against meprin α and β. nih.gov The introduction of a cyclopentyl moiety maintained high activity, whereas smaller methyl or larger benzyl (B1604629) groups led to a decrease. nih.gov
The Carboxamide/Carbothioamide Moiety: The amide linker is a common feature in many biologically active pyrazole derivatives and often participates in crucial hydrogen bonding interactions with target proteins. nih.gov For example, in pyrazole-based BCR-ABL kinase inhibitors, the amide linker forms hydrogen bonds with key amino acid residues like Glu286 and Asp381. nih.gov
The N-Substitution of the Pyrazole Ring: Modifications at the N1 position of the pyrazole ring can impact the compound's binding affinity and selectivity. In some cases, N-substitution with lipophilic moieties can lead to a decrease in activity, suggesting that an unsubstituted N1 position may be favorable for certain biological targets. nih.gov
The Carboximidamide Group: The carboximidamide (guanidine) functionality is a strong basic group and is often involved in forming salt bridges or multiple hydrogen bonds with acidic residues in a protein's active site. Its presence is likely to be a key determinant of the biological activity of this compound.
A study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors highlighted that various substitutions on the phenyl ring attached to the carbothioamide moiety significantly impact the inhibitory activity. nih.gov
Table 1: EGFR Kinase Inhibitory Activity of 1H-Pyrazole-1-carbothioamide Derivatives
| Compound | R1 | R2 | R3 | R4 | R5 | IC50 (µM) |
| 1 | H | H | H | H | H | 0.28 |
| 2 | Cl | H | H | H | H | 0.19 |
| 3 | H | Cl | H | H | H | 0.15 |
| 4 | H | H | Cl | H | H | 0.12 |
| 5 | F | H | H | H | H | 0.25 |
| 6 | H | H | F | H | H | 0.16 |
| 7 | Br | H | H | H | H | 0.21 |
| 8 | H | H | Br | H | H | 0.13 |
| 9 | CH3 | H | H | H | H | 0.35 |
| 10 | H | H | CH3 | H | H | 0.24 |
| 11 | OCH3 | H | H | H | H | 0.42 |
| 12 | H | H | OCH3 | H | H | 0.29 |
| 13 | NO2 | H | H | H | H | 0.56 |
| 14 | H | H | NO2 | H | H | 0.38 |
| 15 | Cl | Cl | H | H | H | 0.11 |
| 16 | H | Cl | Cl | H | H | 0.09 |
| 17 | H | H | Cl | Cl | H | 0.08 |
| 18 | F | F | H | H | H | 0.14 |
| 19 | H | H | F | F | H | 0.10 |
| 20 | Cl | H | Cl | H | H | 0.07 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models provide a mathematical framework to correlate the chemical structure with biological activity. ej-chem.org These models use molecular descriptors, which are numerical representations of the physicochemical properties of a molecule, to develop predictive equations.
For pyrazole derivatives, various 2D and 3D-QSAR studies have been conducted. For instance, a 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors revealed that the activity was significantly influenced by adjacency and distance matrix descriptors. nih.gov This suggests that the spatial arrangement and connectivity of atoms are crucial for the inhibitory potential of these compounds.
In another study, 3D-QSAR models were developed for novel pyrazole carboxamide and niacinamide derivatives with antifungal activity. researchgate.netrsc.org The comparative molecular field analysis (CoMFA) technique indicated that the steric and electrostatic fields around the molecules were key determinants of their antifungal potency. researchgate.netrsc.org Such models can generate contour maps that visualize regions where steric bulk or specific electrostatic properties would be favorable or unfavorable for activity, thus guiding the design of new analogs.
Rational Design of Analogs of this compound
Based on the SAR and QSAR insights from related pyrazole compounds, several strategies can be proposed for the rational design of analogs of this compound with potentially improved activity:
Modification of the Acetyl Group: The acetyl group at the 4-position could be replaced with other acyl groups of varying sizes and electronic properties to probe the steric and electronic requirements of the binding site. For example, replacing it with a larger benzoyl group or a more electron-withdrawing trifluoroacetyl group could modulate activity.
Substitution on the Pyrazole Ring: While the 5-methyl group is present, exploring other small alkyl or halogen substitutions at this position could be beneficial.
Alteration of the Carboximidamide Group: The basicity and hydrogen bonding capacity of the carboximidamide group can be fine-tuned by N-alkylation or by replacing it with other bioisosteric groups known to interact with similar biological targets.
Introduction of Substituents at the N1 Position: Although the parent compound is unsubstituted at the N1 position, introducing small alkyl or aryl groups could be explored to probe for additional binding pockets in the target protein.
The following table presents hypothetical analogs of this compound designed based on the principles of SAR and QSAR. The predicted activity is based on general trends observed in related pyrazole series and would require experimental validation.
Table 2: Hypothetical Analogs and Design Rationale
| Analog | Modification from Parent Compound | Rationale | Predicted Activity Trend |
| Analog 1 | Replacement of 4-acetyl with 4-propionyl | Explore tolerance for slightly larger steric bulk at C4. | Potentially similar or slightly decreased |
| Analog 2 | Replacement of 4-acetyl with 4-trifluoroacetyl | Introduce strong electron-withdrawing group to alter electronic properties. | Potentially increased or decreased depending on target |
| Analog 3 | Replacement of 5-methyl with 5-ethyl | Probe for additional hydrophobic interactions at C5. | Potentially similar or slightly increased |
| Analog 4 | N1-methylation of the pyrazole ring | Investigate the impact of substitution at N1 on binding. | Potentially decreased based on some literature |
| Analog 5 | Replacement of carboximidamide with N-cyanoguanidine | Modulate the pKa and hydrogen bonding pattern of the basic group. | Potentially similar or altered selectivity |
Pre Clinical Biological Research and Mechanistic Elucidation of 4 Acetyl 5 Methyl 1h Pyrazole 1 Carboximidamide Analogs
Investigation of Molecular Targets and Biological Pathways
The therapeutic potential of pyrazole (B372694) analogs is rooted in their ability to interact with specific biological macromolecules, thereby modulating physiological and pathological processes. Investigations have focused on their interactions with various enzymes and cellular receptors to understand their precise mechanisms of action.
Analogs of 4-Acetyl-5-methyl-1H-pyrazole-1-carboximidamide have demonstrated a broad range of enzyme-inhibitory activities. The pyrazole nucleus is a versatile scaffold for designing inhibitors that can target enzymes implicated in cancer, inflammation, and neurological disorders. nih.govnih.gov
Kinase Inhibition: Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many cancers. nih.gov Pyrazole derivatives have been extensively developed as kinase inhibitors. nih.gov For instance, certain 3-aminopyrazole derivatives are potent inhibitors of Aurora kinases, which are key regulators of mitosis, and their inhibition can induce apoptosis in tumor cells. nih.gov Other analogs have been identified as multi-targeted kinase inhibitors, showing activity against Aurora A, Aurora B, Janus kinase 2 (JAK2), and Abl kinase. acs.org The pyrazole scaffold has been integral to the design of inhibitors for Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR), highlighting its importance in developing targeted anticancer therapies. mdpi.comresearchgate.netnih.gov
Cyclooxygenase (COX) Inhibition: The pyrazole moiety is a key structural feature of selective COX-2 inhibitors like celecoxib (B62257). nih.gov Numerous pyrazole analogs have been synthesized and evaluated for their anti-inflammatory properties by selectively inhibiting the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins. benthamscience.comnih.govnih.gov Certain novel pyrazole derivatives have shown potent and selective COX-2 inhibition with IC50 values in the nanomolar range (0.043–0.049 μM). nih.gov This selective inhibition is a desirable trait, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme. nih.gov
Monoamine Oxidase (MAO) Inhibition: Pyrazole and pyrazoline derivatives have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are critical in the metabolism of monoaminergic neurotransmitters. nih.gov The inhibition of MAOs is a key therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease. nih.gov Studies on 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have revealed them to be reversible, potent, and selective inhibitors of MAO-A, with some enantiomers showing inhibition constants (Ki) as low as 2 nM. nih.gov
Other Enzyme Targets: The versatility of the pyrazole scaffold extends to other enzyme targets. Pyrazole-carboxamide derivatives have been synthesized as potent inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II, which are targets for antiglaucoma agents. researchgate.netnih.gov Additionally, 1H-pyrazole-1-carboxamidine compounds have been identified as competitive inhibitors of all three isoforms of nitric oxide synthase (NOS). nih.gov
| Pyrazole Analog Class | Enzyme Target | Inhibitory Activity (IC50 / Ki) | Reference |
|---|---|---|---|
| Pyrazolyl Benzimidazoles | Aurora A/B Kinase | IC50 = 35 nM (A), 75 nM (B) | nih.gov |
| Substituted Pyrazoles | COX-2 | IC50 = 0.043 - 0.56 μM | nih.gov |
| 1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles | MAO-A | Ki = 2 - 7 nM | nih.gov |
| Pyrazole-Carboxamides | Carbonic Anhydrase II (hCA II) | Ki = 0.007 - 4.235 μM | nih.gov |
| 1H-Pyrazole-1-carboxamidines | nNOS | Ki = 2 μM | nih.gov |
Molecular docking and receptor binding studies have provided critical insights into how pyrazole analogs interact with their protein targets at an atomic level. These computational and experimental techniques are essential for rational drug design and optimizing the potency and selectivity of lead compounds.
For example, molecular docking studies of pyrazole-carboxamides with human carbonic anhydrase (hCA) isoforms have elucidated the binding mechanism. These studies revealed that the sulfonamide group of the ligands interacts with the Zn+2 ion in the active site, a key interaction for potent enzyme inhibition. nih.gov The stability of the ligand-protein complex is further enhanced by hydrogen bonds and various non-bonded interactions with active site residues such as Thr199, His94, and His200. nih.gov
Similarly, docking studies have been employed to understand the binding of pyrazole derivatives to the active site of the COX-2 enzyme. benthamscience.com These studies help explain the structural basis for the selective inhibition of COX-2 over COX-1. In the context of kinase inhibition, docking simulations have shown that pyrazole derivatives can fit deeply within the ATP-binding pocket of kinases like VEGFR-2, Aurora A, and CDK2. nih.gov The interactions often involve hydrogen bonds with key amino acid residues in the hinge region of the kinase domain, such as Cys919 and Asp1046 in VEGFR-2, which are crucial for inhibitory activity. nih.gov
Cellular Mechanisms of Action in In Vitro Models
In vitro studies using cell-based models are fundamental to understanding the cellular consequences of the molecular interactions of pyrazole analogs. These assays provide valuable data on the compounds' effects on cell viability, proliferation, and key signaling pathways.
A significant body of research has demonstrated the potent antiproliferative and cytotoxic effects of pyrazole derivatives against a wide range of human cancer cell lines. nih.gov The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values.
For instance, 1H-pyrazole-1-carboxamide derivatives have shown moderate antiproliferative activity against the A375 human melanoma cell line. nih.gov More potent effects have been observed with other analogs. One study found that a specific pyrazole derivative exhibited strong antiproliferative activity against multiple cancer cell lines, including breast (MCF7, IC50 = 1.3 µM), melanoma (B16F10, IC50 = 6 µM), and cervical (HeLa, IC50 = 5.5 µM) cancers, while showing significantly less toxicity to non-cancerous cell lines. nih.gov Another series of novel pyrazole derivatives demonstrated exceptional potency against MCF-7 (breast) and HT-29 (colon) cancer cell lines, with one compound recording IC50 values of 2.85 μM and 2.12 μM, respectively. nih.gov This compound was also found to be considerably safer for normal WI-38 cells (IC50 = 115.75 μM) compared to the standard chemotherapeutic doxorubicin. nih.gov
The antiproliferative activity of these compounds has been evaluated in numerous cancer types, including:
Breast Cancer: MCF-7, MDA-MB-231 nih.govnih.govacs.org
Colon Cancer: HT-29, HCT116, DLD1 nih.govrsc.orgresearchgate.net
Liver Cancer: HepG2, HA22T rsc.orgresearchgate.net
Prostate Cancer: PC-3, LNCaP rsc.orgbenthamdirect.com
Lung Cancer: A549 semanticscholar.org
Melanoma: A375, WM266.5 nih.govacs.org
Cervical Cancer: HeLa, CaSki nih.govnih.gov
Many studies have highlighted the selectivity of these compounds, noting that they are often significantly less cytotoxic to normal, non-cancerous cell lines, which is a critical attribute for potential anticancer drugs. nih.govresearchgate.net
| Pyrazole Analog | Cell Line | Cancer Type | Antiproliferative Activity (IC50 / GI50) | Reference |
|---|---|---|---|---|
| Compound 11 (pyrazole derivative) | MCF-7 | Breast | 2.85 μM | nih.gov |
| Compound 11 (pyrazole derivative) | HT-29 | Colon | 2.12 μM | nih.gov |
| Compound 1 (pyrazole derivative) | MCF-7 | Breast | 1.3 μM | nih.gov |
| Compound H24 (1-methyl-1H-pyrazole-5-carboxamide) | PC-3 | Prostate | 7.07 μM | benthamdirect.com |
| Compound 5g (1,3,5-triazine-based pyrazole) | HepG2 | Liver | 286.9 nM | rsc.org |
| 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | WM266.5 | Melanoma | 0.72 μM | acs.org |
The antiproliferative and cytotoxic effects of pyrazole analogs are often the result of their modulation of critical intracellular signaling pathways. A key pathway frequently targeted is the nuclear factor-kappa B (NF-κB) signaling cascade, which plays a central role in inflammation, immunity, and cancer cell survival. nih.govresearchgate.net
Several studies have shown that pyrazole derivatives can potently inhibit the activation of NF-κB. nih.govresearchgate.net In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, novel pyrazole analogs were found to inhibit NF-κB transcriptional activity. This inhibition prevents the nuclear translocation of NF-κB and suppresses the expression of its downstream pro-inflammatory and pro-survival genes. nih.gov The mechanism often involves preventing the degradation of the inhibitor of kappa B-alpha (IκBα), which normally sequesters NF-κB in the cytoplasm. nih.govresearchgate.net
Furthermore, the anticancer activity of pyrazole derivatives is linked to their ability to induce cell cycle arrest and apoptosis. The potent pyrazole analog, Compound 11, was found to arrest the cell cycle at the G1/S phase in HT-29 colon cancer cells. nih.gov This was accompanied by an increase in the percentage of cells in both early and late stages of apoptosis. The apoptotic induction was confirmed by the upregulation of the pro-apoptotic protein BAX, downregulation of the anti-apoptotic protein Bcl-2, and the activation of effector caspases-3 and -9. nih.gov
The anti-inflammatory properties of pyrazole analogs are well-documented and are a major focus of pre-clinical research. nih.govrjpbr.comresearchgate.net The primary mechanism is often the inhibition of COX-2, but these compounds also exert their effects by modulating immune cell responses and cytokine production. nih.govresearchgate.net
In vivo studies using the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation, have demonstrated that various pyrazole analogs significantly reduce inflammation, with efficacy comparable to or exceeding that of standard drugs like ibuprofen and diclofenac sodium. nih.govnih.gov
At the cellular level, pyrazole derivatives have been shown to modulate the production of key inflammatory cytokines. In LPS-stimulated macrophages, potent pyrazole compounds significantly reduce the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govjohnshopkins.edu For example, certain pyrazolo[1,5-a]pyrimidine derivatives were able to suppress TNF-α and IL-6 expression in RAW264.7 cells, with inhibition percentages of up to 63.1% for TNF-α and 70.3% for IL-6. johnshopkins.edu This dual action of inhibiting both COX-2 and pro-inflammatory cytokine production makes these compounds promising candidates for treating inflammatory diseases. johnshopkins.edu
| Pyrazole Analog | Model System | Observed Effect | Reference |
|---|---|---|---|
| Compound 6c (pyrazole derivative) | LPS-stimulated RAW264.7 cells | Significant reduction in TNF-α, IL-1β, and IL-6 levels | nih.gov |
| Compound 8 (pyrazolo[1,5-a]pyrimidine) | RAW264.7 cells | 63.1% inhibition of TNF-α expression | johnshopkins.edu |
| Compound 13 (pyrazolo[1,5-a]pyrimidine) | RAW264.7 cells | 70.3% inhibition of IL-6 expression | johnshopkins.edu |
| Compound 5s (hybrid pyrazole) | Carrageenan-induced rat paw edema | 80.87% inhibition of inflammation at 3 hours | nih.gov |
| Compound 6d (sulfonamide-pyrazole) | ELISA assays | 71.43% reduction in TNF-α and 77.11% reduction in PGE2 levels | nih.gov |
Studies in Model Organisms for Antimicrobial, Antifungal, and Antiviral Activity Evaluation
The therapeutic potential of pyrazole derivatives, structurally related to this compound, has been extensively investigated against a wide array of pathogenic microbes. The core pyrazole structure is a recognized pharmacophore, and its derivatives have shown promising activity against bacteria, fungi, and viruses. evitachem.comnih.govnih.gov
Antimicrobial Activity:
Research into pyrazole carboximidamide analogs has demonstrated notable antibacterial effects. For instance, studies on 4,5-dihydro-1H-pyrazole-1-carboximidamide hydrochloride derivatives have been conducted to assess their efficacy against various Salmonella serotypes. semanticscholar.org One analog, a (trifluoromethyl)phenyl-substituted pyrazole-1-carboximidamide, was particularly effective, inhibiting 90% of the tested Salmonella strains at a minimum inhibitory concentration (MIC) of 62.5 µg/mL. semanticscholar.org This same compound also demonstrated a significant ability to prevent biofilm formation and showed high cell viability in HeLa and Vero cell lines, suggesting a favorable cytotoxicity profile. semanticscholar.org
In a comparative study, the (trifluoromethyl)phenyl-substituted analog consistently showed lower MIC values compared to a bromophenyl-substituted analog, indicating that the nature of the substituent on the phenyl ring plays a crucial role in the compound's antimicrobial potency. semanticscholar.org
Table 1: Antimicrobial Activity of Pyrazole-1-carboximidamide Analogs against Salmonella spp.
| Compound | Serotype | MIC50 (µg/mL) | MIC90 (µg/mL) |
|---|---|---|---|
| (Trifluoromethyl)phenyl-substituted | All tested | 62.5 | 62.5 |
| Bromophenyl-substituted | All tested | 125 | 125 |
| Bromophenyl-substituted | S. Infantis | 62.5 | 125 |
Data sourced from a study on 4,5-dihydro-1H-pyrazole-1-carboximidamide hydrochloride derivatives. semanticscholar.org
Antifungal Activity:
The antifungal properties of pyrazole carboxamide derivatives have been a significant area of research, particularly for applications in agriculture as fungicides. mdpi.comnih.gov Studies have shown that these compounds can be effective against a range of phytopathogenic fungi. mdpi.comnih.gov For example, a series of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides exhibited moderate to good antifungal activity against Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. mdpi.com
The structure-activity relationship (SAR) analyses revealed that substituents on the pyrazole ring are critical for activity. For instance, replacing a methyl group at the N-1 position of the pyrazole ring with a phenyl group was found to decrease antifungal activity. mdpi.com Certain compounds displayed inhibition rates greater than 50% against G. zeae at a concentration of 100 µg/mL, performing better than some commercial fungicides. mdpi.com One of the more potent analogs, compound 6b from the study, showed effective EC₅₀ values against several plant pathogens. mdpi.com
Table 2: Antifungal Activity of Pyrazole Carboxamide Analog 6b
| Pathogenic Fungi | EC₅₀ (µg/mL) |
|---|---|
| Gibberella zeae | 81.3 |
| Fusarium oxysporum | 97.8 |
| Cytospora mandshurica | 176.5 |
EC₅₀ values for N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide. mdpi.com
Further research into novel pyrazole carboxamides has identified compounds with broad-spectrum antifungal activity. nih.gov One study highlighted an isoxazole pyrazole carboxylate derivative that showed particularly strong activity against Rhizoctonia solani, with an EC₅₀ value of just 0.37 µg/mL. nih.gov
Antiviral Activity:
Coordination Chemistry and Material Science Applications of 4 Acetyl 5 Methyl 1h Pyrazole 1 Carboximidamide
Synthesis and Characterization of Metal Complexes Utilizing 4-Acetyl-5-methyl-1H-pyrazole-1-carboximidamide as a Ligand
There is no available scientific literature detailing the synthesis of metal complexes using this compound as a ligand.
Design Principles for Ligand-Metal Coordination
The specific design principles for the coordination of this compound with metal ions have not been reported. In general, the coordination of pyrazole-based ligands is influenced by the nitrogen atoms of the pyrazole (B372694) ring and other donor atoms within the ligand structure. However, without experimental data, the precise binding modes of this particular ligand remain theoretical.
Spectroscopic, Magnetic, and Crystallographic Analysis of Resulting Complexes
No spectroscopic, magnetic, or crystallographic data for metal complexes of this compound are available in the published literature. Consequently, it is not possible to provide information on their structural and electronic properties.
Thermal Stability and Decomposition Pathways of Metal Complexes
There are no published studies on the thermal stability and decomposition pathways of metal complexes formed with this compound. Such studies would typically involve techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine the stability of the complexes at different temperatures and the nature of their decomposition products.
Future Research Directions and Uncharted Territories for 4 Acetyl 5 Methyl 1h Pyrazole 1 Carboximidamide
Advancements in Green Chemistry and Sustainable Synthetic Methodologies for Pyrazole-1-carboximidamide Derivatives
Traditional organic synthesis methods often rely on harsh reagents and environmentally harmful solvents. benthamdirect.com The principles of green chemistry aim to mitigate these issues by designing safer and more efficient chemical processes. nih.gov Future research on 4-Acetyl-5-methyl-1H-pyrazole-1-carboximidamide and its derivatives should prioritize the development of sustainable synthetic routes.
Key areas for exploration include:
Microwave-Assisted and Ultrasonic Synthesis: These techniques can significantly reduce reaction times, improve yields, and often eliminate the need for conventional heating and hazardous solvents. benthamdirect.comnih.gov
Solvent-Free Reactions: Conducting reactions in the absence of solvents or using benign alternatives like water minimizes waste and environmental impact. jetir.orgresearchgate.net
Use of Green Catalysts: Investigating the use of recyclable and environmentally friendly catalysts, such as nano-ZnO or ammonium (B1175870) chloride, can offer a sustainable alternative to traditional acid catalysts used in pyrazole (B372694) synthesis. jetir.orgnih.gov
Multicomponent Reactions (MCRs): Designing one-pot MCRs that combine multiple steps into a single procedure enhances efficiency, reduces waste, and simplifies the synthesis of complex pyrazole derivatives. mdpi.com
Adopting these methodologies would not only make the production of this compound more environmentally friendly but could also lead to the discovery of novel analogues with enhanced properties. researchgate.net
| Green Synthesis Strategy | Potential Advantages for Pyrazole-1-carboximidamide Synthesis | Representative Research Focus |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. nih.gov | Optimization of microwave parameters for the cyclocondensation step. |
| Solvent-Free Conditions | Minimized volatile organic compound (VOC) emissions, simplified purification. researchgate.net | Development of solid-state or melt-phase synthesis protocols. |
| Green Catalysts (e.g., nano-ZnO) | Recyclability, lower toxicity, high efficiency. nih.gov | Screening of various heterogeneous catalysts for optimal performance. |
| Multicomponent Reactions | Atom economy, reduced waste, operational simplicity. mdpi.com | Design of novel one-pot syntheses for diverse pyrazole-1-carboximidamides. |
Application of Machine Learning and Artificial Intelligence for Predictive Modeling in Chemical and Biological Contexts
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and chemical research. eurasianjournals.com For this compound, these computational tools can accelerate the identification of new derivatives with desired properties and predict their biological activities.
Future research directions in this area include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models can establish a correlation between the structural features of pyrazole-1-carboximidamide derivatives and their biological activities. researchgate.netnih.gov This allows for the virtual screening of large compound libraries to identify promising candidates.
Predictive Toxicology: AI algorithms can be trained to predict the potential toxicity and adverse effects of new derivatives, enabling an earlier and more efficient deselection of compounds with unfavorable safety profiles.
De Novo Drug Design: Generative AI models can design novel pyrazole-1-carboximidamide structures with optimized properties, such as enhanced binding affinity to a specific biological target.
Reaction Prediction and Synthesis Planning: ML models can predict the outcomes of chemical reactions and suggest optimal synthetic pathways, aiding in the practical synthesis of newly designed compounds. eurasianjournals.com
The application of algorithms like artificial neural networks (ANN), random forests, and boosted trees could significantly streamline the research and development process for this class of compounds. researchgate.netnih.gov
| AI/ML Application | Objective | Potential Impact on Research |
| QSAR Modeling | Predict biological activity based on chemical structure. researchgate.net | Prioritize synthesis of the most promising derivatives. |
| Molecular Docking | Simulate the binding of compounds to biological targets. nih.govresearchgate.net | Elucidate mechanisms of action and guide structural modifications. |
| Molecular Dynamics Simulations | Analyze the dynamic behavior of ligand-protein complexes. eurasianjournals.com | Assess the stability of binding interactions over time. |
| Predictive Toxicology | Forecast potential adverse effects and toxicity profiles. | Enhance safety and reduce late-stage failures in development. |
Identification of Novel Biological Targets and Undiscovered Mechanistic Pathways
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a multitude of biological targets. nih.govresearchgate.net While the activities of many pyrazole derivatives have been explored, the specific targets and mechanisms of this compound remain largely uncharted territory. A crucial future direction is the systematic screening of this compound against a broad range of biological targets to uncover novel therapeutic potentials.
Potential areas for investigation include:
Enzyme Inhibition: Screening against various enzyme families, such as kinases (e.g., CDK2, VEGFR-2), cyclooxygenases (COX-1/COX-2), and monoamine oxidases (MAO), could reveal new anti-cancer, anti-inflammatory, or neurological applications. nih.govnih.govrsc.org
Antimicrobial Activity: Testing against a diverse panel of bacteria and fungi, including drug-resistant strains, may identify new leads for antimicrobial agents. jetir.orgnih.gov
Receptor Modulation: Investigating interactions with various receptors, such as those involved in metabolic or central nervous system disorders, could open up new therapeutic avenues.
Unraveling the mechanisms through which this compound exerts its effects is paramount. Techniques like molecular docking can provide insights into how the compound binds to specific proteins, helping to explain its biological activity and guide the design of more potent analogues. researchgate.netnih.gov
Development of Advanced In Vitro and Ex Vivo Biological Models for Comprehensive Mechanistic Research
To gain a deeper and more clinically relevant understanding of the biological effects of this compound, it is essential to move beyond traditional two-dimensional (2D) cell cultures. The development and application of advanced biological models can provide more accurate data on efficacy and mechanism of action. mdpi.com
Future research should leverage:
3D Cell Cultures (Spheroids and Organoids): These models more closely mimic the complex microenvironment of human tissues, offering better predictive value for a compound's in vivo behavior. mdpi.com
Organ-on-a-Chip (OOC) Systems: These microfluidic devices simulate the functions of human organs, allowing for the study of a compound's effects on specific tissues and their interactions in a controlled environment. mdpi.com
Human-Induced Pluripotent Stem Cells (iPSCs): iPSC-derived models can be used to study the effects of compounds on specific human cell types, including those from patients with particular diseases, facilitating personalized medicine research.
These advanced models can provide crucial insights into the compound's structure-activity relationships (SAR) and mechanisms of action in a more human-relevant context, bridging the gap between preclinical research and clinical application. mdpi.com
| Model Type | Key Features | Research Application for Pyrazole-1-carboximidamide |
| 3D Organoids | Self-organizing structures that mimic organ architecture and function. mdpi.com | Testing anti-cancer efficacy in tumor organoids that replicate patient-specific biology. |
| Organ-on-a-Chip | Microfluidic systems simulating organ-level physiology. mdpi.com | Evaluating hepatotoxicity or cardiotoxicity in a human-relevant system. |
| iPSC-Derived Cells | Patient-specific cells differentiated into various lineages. | Investigating neuroprotective effects on human neurons derived from Alzheimer's patients. |
Exploration of Emerging Applications in Agrochemistry and Advanced Materials Science
The utility of pyrazole derivatives extends beyond pharmaceuticals into fields like agrochemistry and materials science. royal-chem.comglobalresearchonline.net Future investigations should explore the potential of this compound in these emerging areas.
Agrochemistry: Many commercial pesticides and herbicides contain a pyrazole core. royal-chem.com Research could focus on evaluating the efficacy of this compound and its analogues as potential fungicides, insecticides, or herbicides, with a focus on creating environmentally safer crop protection agents. nih.gov
Materials Science: Pyrazole derivatives are utilized in the development of materials with specific properties. royal-chem.comjetir.org Potential applications for this compound could include its use as a building block for:
Conductive Polymers: For use in electronics and sensors.
Fluorescent Dyes: For applications in biological imaging and material labeling.
Corrosion Inhibitors: To protect metals from degradation.
Exploring these non-medical applications could unlock new economic and technological value for this versatile chemical scaffold.
Q & A
Q. What are the recommended synthetic routes for 4-Acetyl-5-methyl-1H-pyrazole-1-carboximidamide, and how can reaction conditions be optimized?
The synthesis of pyrazole derivatives typically involves cyclocondensation or nucleophilic substitution. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis . For this compound, a similar approach could be adapted by introducing the carboximidamide group through amidination of the pyrazole core. Key parameters to optimize include reaction temperature (e.g., 80–100°C for cyclocondensation), solvent polarity (DMF or ethanol), and stoichiometric ratios of reagents. Post-synthetic purification via recrystallization or column chromatography is critical to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should spectral contradictions be resolved?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Infrared (IR) spectroscopy are essential. For instance, the ¹H NMR of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid confirmed substituent positions via methyl proton signals at δ 2.4–2.6 ppm and aromatic protons at δ 7.3–7.8 ppm . Discrepancies in carbonyl (C=O) or imine (C=N) peak assignments in IR (e.g., 1650–1750 cm⁻¹) can be resolved by comparing computational (DFT) predictions with experimental data . Mass spectrometry (HRMS) is recommended for molecular weight validation, as demonstrated for related carboximidamide derivatives .
Q. What are the primary biological assays used to evaluate its bioactivity?
Initial screening should include enzyme inhibition assays (e.g., COX-2 or kinase targets) and cytotoxicity studies (e.g., MTT assay on cancer cell lines). Pyrazole derivatives often exhibit anti-inflammatory or anticancer activity, as seen in ethyl amino(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate hydrochloride, which was tested against HeLa and MCF-7 cells . Dose-response curves (IC₅₀ values) and selectivity indices (compared to healthy cells) are critical for assessing therapeutic potential.
Advanced Research Questions
Q. How do substituent modifications (e.g., acetyl vs. methyl groups) influence the compound’s reactivity and bioactivity?
Substituent effects can be systematically studied via structure-activity relationship (SAR) analysis. For example, in 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide derivatives, electron-withdrawing groups (e.g., nitro) enhanced enzyme inhibition, while bulky substituents reduced bioavailability . Computational modeling (e.g., molecular docking) can predict binding affinities to target proteins, while Hammett constants quantify electronic effects of substituents .
Q. What computational methods are suitable for predicting the compound’s stability and interaction mechanisms?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can optimize geometry and predict vibrational spectra, aiding in resolving experimental spectral contradictions . Molecular dynamics simulations (e.g., GROMACS) assess stability in aqueous or lipid environments, while docking software (AutoDock Vina) models interactions with biological targets like cannabinoid receptors .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be addressed?
Contradictions may arise from assay conditions (e.g., cell line variability, serum concentration). Standardizing protocols (e.g., identical cell passages, controlled oxygen levels) and using positive controls (e.g., doxorubicin for cytotoxicity) improves reproducibility. Meta-analysis of multiple studies, as done for pyrazole-based enzyme inhibitors, can identify trends obscured by outliers .
Q. What are the challenges in scaling up synthesis while maintaining purity, and how can they be mitigated?
Scale-up often introduces impurities due to heat transfer inefficiencies or side reactions. Strategies include:
- Process Analytical Technology (PAT): Real-time monitoring of reaction parameters (pH, temperature).
- Flow Chemistry: Enhances mixing and heat dissipation for exothermic steps .
- Quality-by-Design (QbD): Statistical optimization of critical parameters (e.g., DOE for reagent ratios) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
